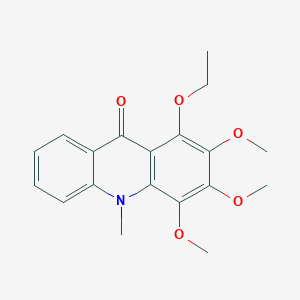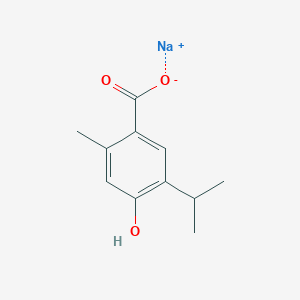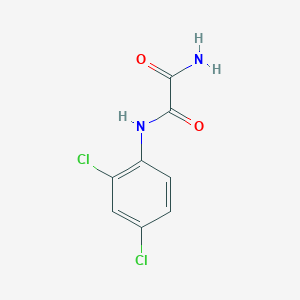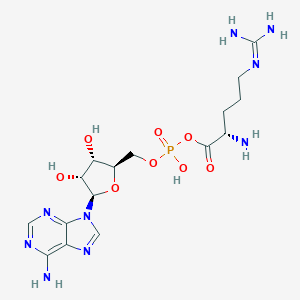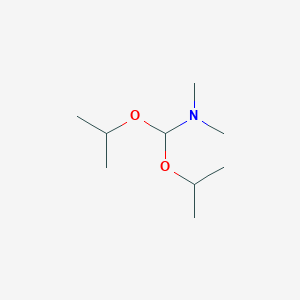
N,N-Dimethylformamide diisopropyl acetal
Vue d'ensemble
Description
N,N-Dimethylformamide diisopropyl acetal (DMF-DIPA) is a chemical compound used in a variety of scientific research applications. It is a colorless, odorless liquid that is miscible with water, ethanol, and other organic solvents. DMF-DIPA is also known as N,N-Dimethylformamide diisopropyl acetal and has the chemical formula C7H14O2. It is a versatile compound that is used in the synthesis of organic molecules, as a reagent for organic reactions, and as a solvent for a variety of laboratory experiments.
Applications De Recherche Scientifique
- Application : DMF and its derivatives are used as reactants in a variety of chemical reactions . They can deliver their own H, C, N, and O atoms for the synthesis of a variety of compounds .
- Method : The specific method of application or experimental procedure can vary widely depending on the specific reaction being carried out. In general, DMF or its derivative is mixed with the other reactants under controlled conditions to carry out the reaction .
- Results : The results of these reactions are the synthesis of a variety of compounds. The specific outcomes can vary widely depending on the specific reaction being carried out .
- Application : N,N-Dimethylformamide diisopropyl acetal was used in the quantification of cocaine and its metabolite, benzoyl ecgonine from urine matrix .
- Method : The specific method of application or experimental procedure was not detailed in the source .
- Results : The results of this application were the successful quantification of cocaine and its metabolite, benzoyl ecgonine from urine matrix .
Field
Field
- Application : N,N-Dimethylformamide (DMF) and its derivatives are used in a variety of chemical reactions . They can deliver their own H, C, N, and O atoms for the synthesis of a variety of compounds .
- Method : The specific method of application or experimental procedure can vary widely depending on the specific reaction being carried out. In general, DMF or its derivative is mixed with the other reactants under controlled conditions to carry out the reaction .
- Results : The results of these reactions are the synthesis of a variety of compounds. The specific outcomes can vary widely depending on the specific reaction being carried out .
- Application : N,N-Dimethylformamide diisopropyl acetal was used in the quantification of cocaine and its metabolite, benzoyl ecgonine from urine matrix .
- Method : The specific method of application or experimental procedure was not detailed in the source .
- Results : The results of this application were the successful quantification of cocaine and its metabolite, benzoyl ecgonine from urine matrix .
- Application : N,N-Dimethylformamide dimethyl acetal is utilized for the derivatization of primary sulfonamides and trifluoroacetic acid. It is also used in the preparation of formamidine derivatives .
- Method : The specific method of application or experimental procedure was not detailed in the source .
- Results : The results of this application were the successful derivatization of primary sulfonamides and trifluoroacetic acid, and the preparation of formamidine derivatives .
- Application : N,N-Dimethylformamide dineopentyl acetal was used in the synthesis of 1,3-dialkyl, benzyl and cyclohexyl barbiturate derivatives .
- Method : The specific method of application or experimental procedure was not detailed in the source .
- Results : The results of this application were the successful synthesis of 1,3-dialkyl, benzyl and cyclohexyl barbiturate derivatives .
Field
Field
Field
Field
- Application : N,N-Dimethylformamide (DMF) and its derivatives are frequently used as an aprotic solvent in chemical transformations in laboratories of academia as well as in those of the chemical industry . They can deliver their own H, C, N, and O atoms for the synthesis of a variety of compounds .
- Method : The specific method of application or experimental procedure can vary widely depending on the specific reaction being carried out. In general, DMF or its derivative is mixed with the other reactants under controlled conditions to carry out the reaction .
- Results : The results of these reactions are the synthesis of a variety of compounds. The specific outcomes can vary widely depending on the specific reaction being carried out .
- Application : N,N-Dimethylformamide dimethyl acetal is utilized for the derivatization of primary sulfonamides and trifluoroacetic acid. It is also used in the preparation of formamidine derivatives .
- Method : The specific method of application or experimental procedure was not detailed in the source .
- Results : The results of this application were the successful derivatization of primary sulfonamides and trifluoroacetic acid, and the preparation of formamidine derivatives .
- Application : N,N-Dimethylformamide dineopentyl acetal was used in the synthesis of 1,3-dialkyl, benzyl and cyclohexyl barbiturate derivatives .
- Method : The specific method of application or experimental procedure was not detailed in the source .
- Results : The results of this application were the successful synthesis of 1,3-dialkyl, benzyl and cyclohexyl barbiturate derivatives .
Field
Field
Field
Propriétés
IUPAC Name |
N,N-dimethyl-1,1-di(propan-2-yloxy)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21NO2/c1-7(2)11-9(10(5)6)12-8(3)4/h7-9H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOZZATXWQMOVHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(N(C)C)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20171701 | |
| Record name | N,N,N-Trimethyl-1,1-bis(1-methylethoxy)amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20171701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Dimethylformamide diisopropyl acetal | |
CAS RN |
18503-89-4 | |
| Record name | N,N-Dimethyl-1,1-bis(1-methylethoxy)methanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18503-89-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N,N-Trimethyl-1,1-bis(1-methylethoxy)amine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018503894 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N,N-Trimethyl-1,1-bis(1-methylethoxy)amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20171701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N,N-trimethyl-1,1-bis(1-methylethoxy)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.518 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



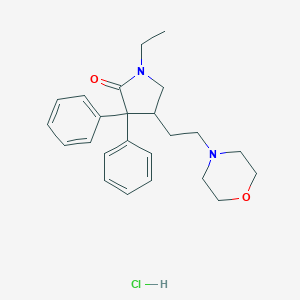


![1,4-Diazaspiro[5.5]undecane](/img/structure/B91469.png)
![2-(Difluoromethyl)benzo[d]thiazole](/img/structure/B91472.png)


